3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid
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Overview
Description
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl bromide with methyl acetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H11F3O2 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-5(2)8(11(15)16)6-3-4-7(12)10(14)9(6)13/h3-5,8H,1-2H3,(H,15,16) |
InChI Key |
MKAIOGMFHPNUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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